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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of Roselipin
1A, a bioactive natural glycolipid. The information is based on the first asymmetric total
synthesis which also led to the elucidation of its complex stereostructure.

Introduction

Roselipin 1A is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-
1040.[1] It exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme
involved in triacylglycerol formation, with IC50 values ranging from 15 to 22 pM.[1][2] This
makes DGAT a potential therapeutic target for conditions like obesity, fatty liver, and
hypertriglyceridemia. The complex structure of Roselipin 1A, featuring nine stereogenic
centers, presented a significant synthetic challenge.[2][3][4] The total synthesis not only
confirmed the hypothesized stereochemistry out of 512 possible stereoisomers but also
provided a pathway for creating analogues for further biological studies.[3] The synthesis was
achieved in a 19-step linear sequence with an overall yield of 1.77%.[3]

Retrosynthetic Analysis

The synthetic strategy involves a convergent approach, assembling the molecule from two key
fragments: glycosyl sulfoxide 2 and alcohol 3. The retrosynthetic analysis is depicted below.
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Caption: Retrosynthetic analysis of Roselipin 1A.
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Summary of Key Reactions and Yields

The total synthesis of Roselipin 1A is characterized by several key stereoselective reactions.

The yields for the formation of key fragments and the final product are summarized below.

Diastereomeri

Step Reactants Product Yield (%) .
¢ Ratio (dr)
Vinylogous
Mukaiyama Aldol  Propionaldehyde  Alcohol 8 90 >20:1
Reaction
Multi-step o,B-unsaturated
) Alcohol 8 81 (3 steps) -
conversion aldehyde 9
Paterson Aldol )
] Aldehyde 9 anti-aldol product 88 >20:1
Reaction
Horner-
Known aldehyde
Wadsworth-
6 + Phosphonate  Alkene 18 91 15:1 (E/Z)

Emmons

o 17
Olefination
LiIHMDS-

) Aldehyde 5 +
mediated Aldol Aldol product 22 60 2:1

) Ethyl ketone 4

Reaction
Dehydration with

i o,B-unsaturated
Martin's Aldol product 22 90 -

ketone

Sulfurane

B-Mannosylation

Glycosyl
sulfoxide 2 +
Alcohol 3

Compound 23

Experimental Protocols

The following are detailed protocols for the key stages of the Roselipin 1A total synthesis.

Synthesis of Fragment 4 (Ethyl ketone)
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1. Synthesis of Alcohol 8 via Vinylogous Mukaiyama Aldol Reaction[3][5]

e Protocol: To a solution of propionaldehyde, a highly stereoselective vinylogous Mukaiyama
aldol reaction is performed.

e Yield: 90%[3][5]
o Stereoselectivity: >20:1 dr[3][5]

» Note: Specific reagents and conditions for this reaction are not detailed in the provided
search results.

2. Synthesis of a,3-unsaturated Aldehyde 9[3]

o Step 2a: Protection of Alcohol 8: The primary alcohol of compound 8 is protected as a
triethylsilyl (TES) ether.

o Step 2b: Reductive Cleavage: The Evans auxiliary group is removed by reductive cleavage
using sodium borohydride.

e Step 2c: Oxidation: The resulting primary alcohol is oxidized using Dess-Martin periodinane
to furnish the a,B-unsaturated aldehyde 9.

o Overall Yield: 81% over three steps.[3]

3. Synthesis of Ketone 11 via Paterson Aldol Reaction[2]

o Protocol: Aldehyde 9 undergoes a Paterson anti-aldol reaction.
 Yield: 88%]2]

o Stereoselectivity: >20:1 dr[2]

» Note: The resulting product is then protected as a TES ether to yield ketone 11 in 80% yield.
[2]

Synthesis of Fragment 5 (Aldehyde)

1. Synthesis of Alkene 18 via Horner-Wadsworth-Emmons (HWE) Olefination[3]
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e Protocol: The synthesis commences with the known aldehyde 6. A Horner-Wadsworth-
Emmons (HWE) olefination of aldehyde 6 is performed using phosphonate 17.

e Yield: 91%[3]

o Stereoselectivity: 15:1 E/Z ratio.[3]

Assembly of the Polyketide Backbone

1. LIHMDS-mediated syn-selective Aldol Reaction[3][6]

o Protocol: Aldehyde 5 and ethyl ketone 4 are coupled via a LIHMDS-mediated syn-selective
aldol reaction.

e Product: Aldol product 22.

* Yield: 60%[3][6]

o Diastereoselectivity: 2:1 dr.[3][6]

» Note: Both diastereomers were carried forward to the next step.

2. Dehydration to a,B-unsaturated Ketone[3]

» Protocol: The diastereomeric mixture of 22 is treated with Martin's sulfurane.
* Yield: 90%][3]

3. Deprotection to form Alcohol 3[2]

e Protocol: The p-methoxybenzyl (PMB) ether protecting group is removed using 2,3-dichloro-
5,6-dicyano-1,4-benzoquinone (DDQ).

e Yield: 91%(2]

Final Steps: Glycosylation and Deprotection

1. B-Selective Mannosylation[3]
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o Protocol: A late-stage, stereoselective B-mannosylation is performed using Crich's protocol,
coupling glycosyl sulfoxide 2 and alcohol 3.[3] The mannosyl sulfoxide is activated with triflic
anhydride at -78 °C in dichloromethane (DCM).[2]

e Product: Compound 23.
2. Diastereoselective Reduction and Final Deprotection[2]

o Step 2a: Reduction: A diastereoselective reduction of the ketone in compound 23 is
performed. This step achieves high diastereoselectivity (>20:1 dr).[2]

o Step 2b: Deprotection: The PMB ether protecting groups are removed with DDQ, and the
TES groups are removed with hydrofluoric acid in pyridine (HF-pyridine) to yield the final
product, Roselipin 1A.[2]

Overall Synthetic Workflow

The overall workflow for the total synthesis of Roselipin 1A is illustrated in the following

diagram.

Assembly and Final Steps

Click to download full resolution via product page

Caption: Overall workflow of Roselipin 1A total synthesis.

Conclusion
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The first asymmetric total synthesis of Roselipin 1A has been successfully achieved,
unequivocally establishing its absolute configuration.[2][3][4] The synthetic route relies on key
transformations, including a Vinylogous Mukaiyama Aldol Reaction, a Paterson Aldol Reaction,
a Horner-Wadsworth-Emmons Olefination, and a late-stage -selective mannosylation.[3] This
synthetic protocol provides a foundation for the synthesis of analogues to explore the structure-
activity relationship of roselipins as DGAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum
KF-1040 - PubMed [pubmed.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed
[pubmed.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Total Synthesis of
Roselipin 1A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1250996#roselipin-1a-total-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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